Rhetsinine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-20-15-8-4-3-7-14(15)18(23)22-11-10-13-12-6-2-5-9-16(12)21-17(13)19(22)24/h2-9,20-21H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEOYMOPVHBBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N2CCC3=C(C2=O)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200576 | |
| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-43-2 | |
| Record name | NSC 258315 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC258315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhetsinine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ7LSR9JJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Properties of Rhetsinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhetsinine, a quinazoline alkaloid primarily isolated from Evodia rutaecarpa, presents a compelling profile for scientific investigation and potential therapeutic development. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of this compound. Detailed experimental methodologies for key cited studies are provided to facilitate reproducibility and further research. This guide is intended to serve as a core technical resource for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical Structure and Identifiers
This compound is chemically known as 2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one.[1][2] It is an achiral molecule.[3]
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D structure of the this compound molecule.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | [1][2] |
| Molecular Formula | C₁₉H₁₇N₃O₂ | [3] |
| Molecular Weight | 319.36 g/mol | [3] |
| CAS Number | 526-43-2 | [2] |
| SMILES | CNc1ccccc1C(=O)N2CCc3c4ccccc4[nH]c3C2=O | [3] |
| InChIKey | RAEOYMOPVHBBKE-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Type | Reference |
| XLogP3 | 3.9 | Computed | [1] |
| Polar Surface Area | 65.2 Ų | Computed | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Experimental | [4] |
Pharmacological Properties and Biological Activity
This compound has demonstrated noteworthy biological activities, primarily as an inhibitor of aldose reductase and as an antibacterial agent.
Aldose Reductase Inhibition
This compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[5] The accumulation of sorbitol, produced from glucose by aldose reductase, can lead to osmotic stress and damage in tissues such as the lens, peripheral nerves, and glomerulus.[6]
Table 3: Aldose Reductase Inhibitory Activity of this compound
| Parameter | Value | Description | Reference |
| IC₅₀ | 24.1 µM | Half-maximal inhibitory concentration against aldose reductase. | [5] |
| Sorbitol Accumulation Inhibition | 79.3% at 100 µM | Inhibition of sorbitol accumulation in an experimental setting. | [5] |
The inhibitory effect of this compound on aldose reductase suggests its potential as a therapeutic agent for the management of diabetic complications. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is a key target for preventing such complications.[7][8][9]
The following diagram illustrates the role of aldose reductase in the polyol pathway and the inhibitory action of this compound.
References
- 1. This compound | C19H17N3O2 | CID 99652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rutin(153-18-4) 13C NMR spectrum [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | CAS:526-43-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Inhibitory effect of this compound isolated from Evodia rutaecarpa on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aldose reductase structures: implications for mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of hydroxyevodiamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of hydroxyevodiamine, a naturally occurring quinazoline-carboline alkaloid. This document details its physicochemical characteristics, experimental protocols for its study, and its interaction with key biological signaling pathways.
Physical and Chemical Properties
Hydroxyevodiamine, isolated from the fruits of Evodia rutaecarpa (Juss.) Benth, is a yellow crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below, providing a quantitative basis for its use in experimental and developmental settings.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇N₃O₂ | [2][4] |
| Molecular Weight | 319.36 g/mol | [1][2][4] |
| CAS Number | 1238-43-3 | [1][4][5][6] |
| Appearance | Yellow powder | [1][2][3][4] |
| Melting Point | 195℃ (decomposes) | [5][6][7][8] |
| Boiling Point (Predicted) | 618.4 ± 55.0 °C at 760 mmHg | [5][6][7][8] |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ (at 20°C) | [5][6][8] |
| pKa (Predicted) | 11.88 ± 0.20 | [5][6][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4][5][6] |
| Purity | ≥98% (HPLC) | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols associated with hydroxyevodiamine.
Isolation and Purification from Evodia rutaecarpa
The isolation of hydroxyevodiamine from its natural source involves several chromatographic steps.
-
Extraction : The dried and crushed fruits of Evodia rutaecarpa are extracted with an organic solvent such as ethanol or methanol.
-
Partitioning : The crude extract is then suspended in an acidic aqueous solution and partitioned with a non-polar solvent like petroleum ether to remove fats and pigments. The aqueous layer is then basified and extracted with a solvent such as chloroform or ethyl acetate.
-
Column Chromatography : The resulting extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of solvents, for instance, a mixture of chloroform and methanol, to separate different compounds.
-
Recrystallization : Fractions containing hydroxyevodiamine are collected and further purified by recrystallization from a suitable solvent system, such as ethanol, to yield the pure compound.[4]
Structural Determination
The chemical structure of isolated hydroxyevodiamine is confirmed using a combination of spectroscopic techniques.[4]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS) : Determines the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used.[4]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy : Used to identify functional groups and the chromophoric system of the molecule, respectively.[4]
-
2D NMR Techniques (COSY, HMQC, HMBC) : These experiments are employed to establish the connectivity between different atoms within the molecule, confirming the final structure.[4]
In Vitro Anti-Proliferative Activity (MTT Assay)
The cytotoxic effect of hydroxyevodiamine on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
-
Cell Seeding : Cancer cells (e.g., HepG2, H460, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9][10]
-
Compound Treatment : The cells are then treated with various concentrations of hydroxyevodiamine for a defined period (e.g., 72 hours).[10]
-
MTT Addition : After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization : The formazan crystals are dissolved using a solubilizing agent, such as DMSO.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells following treatment with hydroxyevodiamine.[9]
-
Cell Treatment : Cells are treated with the desired concentrations of hydroxyevodiamine for a specified time.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining : The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protein Expression Analysis (Western Blot)
Western blotting is employed to investigate the effect of hydroxyevodiamine on the expression levels of specific proteins involved in signaling pathways.[9]
-
Protein Extraction : Cells treated with hydroxyevodiamine are lysed to extract total protein.
-
Protein Quantification : The protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, ERK, p53).[9][11] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Biological Activity
Hydroxyevodiamine and its parent compound, evodiamine, have been shown to exert their biological effects, particularly anti-cancer activities, by modulating various signaling pathways.
Evodiamine, a closely related alkaloid, is known to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent mechanisms.[11] It has been reported to inhibit the PI3K/AKT and mTOR signaling pathways, which are critical for cell survival and proliferation.[11] Furthermore, evodiamine can induce apoptosis by generating reactive oxygen species and inactivating the NF-κB signaling pathway.[11] Studies have also implicated the Hippo-YAP signaling pathway in the anti-cancer effects of evodiamine in hepatocellular carcinoma.[12] As a metabolite of evodiamine, hydroxyevodiamine may share or contribute to these biological activities.[11]
Experimental workflow for hydroxyevodiamine.
Inhibitory effect on the PI3K/AKT signaling pathway.
Modulation of the Hippo-YAP signaling pathway.
References
- 1. Hydroxyevodiamine | CAS:1238-43-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. tautobiotech.com [tautobiotech.com]
- 3. ヒドロキシエボジアミン | CAS: 1238-43-3 | BioCrick [biocrick.net]
- 4. Hydroxyevodiamine | CAS:1238-43-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. Hydroxyevodiamine | 1238-43-3 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Hydroxyevodiamine | 1238-43-3 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evodiamine inhibits proliferation and promotes apoptosis of hepatocellular carcinoma cells via the Hippo-Yes-Associated Protein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Quinazoline Alkaloids: A Technical Guide for Researchers
Introduction
Quinazoline alkaloids are a diverse class of nitrogen-containing heterocyclic compounds found across various natural sources, including plants, microorganisms, and animals.[1][2] These compounds have garnered significant attention from the scientific community due to their wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[3][4] This technical guide provides an in-depth overview of the natural occurrence of quinazoline alkaloids, detailing their distribution, quantitative yields from various sources, experimental protocols for their isolation, and a review of their biosynthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and utilization of these potent natural products.
Distribution in Nature
Quinazoline alkaloids are predominantly found in the plant kingdom, with certain families being particularly rich sources. The Acanthaceae, Rutaceae, and Zygophyllaceae families are well-known for producing a variety of these alkaloids.[2] Notable examples include vasicine from Adhatoda vasica (Acanthaceae), rutaecarpine and evodiamine from Evodia rutaecarpa (Rutaceae), and peganine from Peganum harmala (Zygophyllaceae).[2][5] The marine environment has also emerged as a promising source of novel quinazoline alkaloids, particularly from marine-derived fungi such as Aspergillus and Penicillium species.[5][6] Additionally, some quinazoline alkaloids have been identified in animal species.[2]
Quantitative Occurrence of Selected Quinazoline Alkaloids
The concentration and yield of quinazoline alkaloids can vary significantly depending on the source organism, the specific plant part, geographical location, and the extraction method employed. The following tables summarize the quantitative data for some of the most well-studied quinazoline alkaloids.
| Alkaloid | Plant Source | Plant Part | Yield/Concentration | Reference(s) |
| Vasicine | Adhatoda vasica | Leaves | 2.0% (w/w) | [2] |
| Vasicine | Adhatoda vasica | Leaves | 0.7332% (w/w) | [7] |
| Febrifugine | Dichroa febrifuga | Roots | 12 mg from 50 mg of total alkaloids | [8] |
| Isofebrifugine | Dichroa febrifuga | Roots | 9 mg from 50 mg of total alkaloids | [8] |
| Evodiamine | Evodia rutaecarpa | Fruit | 0.017 - 1.522 g/100g | [9] |
| Rutaecarpine | Evodia rutaecarpa | Fruit | 0.050 - 1.470 g/100g | [9] |
Table 1: Quantitative Yields of Prominent Quinazoline Alkaloids from Plant Sources.
Experimental Protocols for Isolation
The isolation of quinazoline alkaloids from their natural sources typically involves solvent extraction followed by various chromatographic techniques for purification. Below are detailed methodologies for the isolation of vasicine and febrifugine.
Isolation of Vasicine from Adhatoda vasica Leaves
This protocol is based on a modified acid-base extraction method.[4]
1. Extraction:
-
Air-dried and powdered leaves of Adhatoda vasica are extracted with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure to obtain a crude extract.
2. Acid-Base Partitioning:
-
The crude extract is suspended in a dilute aqueous acid solution (e.g., 0.01 N HCl) and stirred for several hours.[4]
-
The acidic solution is then washed with an immiscible organic solvent (e.g., chloroform) to remove non-alkaloidal impurities. The aqueous layer is retained.[4]
-
The acidic aqueous layer is then basified with a suitable base (e.g., 5% ammonia solution) to a pH of 9.5.[4]
-
The basified solution is exhaustively extracted with chloroform. The combined chloroform extracts contain the crude vasicine.[4]
3. Purification:
-
The chloroform extract is concentrated to yield a yellowish-brown amorphous residue.[4]
-
The residue is further purified by column chromatography over silica gel, eluting with a suitable solvent system.
-
Final purification can be achieved by preparative Thin Layer Chromatography (TLC) to yield pure vasicine.[4]
Isolation of Febrifugine from Dichroa febrifuga Roots
The following protocol is a modified method for the extraction of febrifugine.[3]
1. Extraction:
-
The dried and ground roots of Dichroa febrifuga (5 kg) are macerated in methanol (14 liters) at room temperature for one week.[3]
-
The methanolic extract is filtered and the solvent is evaporated to yield a crude extract (approximately 153 g).[3]
2. Acidification and Initial Purification:
-
The crude methanol extract is suspended in 0.1 M HCl (130 ml).[3]
3. Further Purification:
-
The resulting acidic solution can be further purified using techniques such as countercurrent chromatography. A suitable biphasic solvent system, for example, chloroform:methanol:water (2:1:1, v/v), can be employed to separate febrifugine and its isomer, isofebrifugine.[8]
Biosynthetic Pathways of Quinazoline Alkaloids
The biosynthesis of quinazoline alkaloids is a complex process that is still being fully elucidated for many compounds. However, it is widely accepted that anthranilic acid, a key intermediate in the shikimate pathway, serves as a primary precursor for the quinazoline ring system.[10][11]
Proposed Biosynthetic Pathway of Vasicine
The biosynthesis of vasicine in Adhatoda vasica is believed to involve the condensation of anthranilic acid with an amino acid-derived component, suggested to be derived from aspartate.[10] The proposed pathway is depicted below.
Proposed Biosynthetic Pathway of Rutaecarpine
The biosynthesis of rutaecarpine in Evodia rutaecarpa involves the condensation of a tryptamine derivative with a derivative of anthranilic acid.
Conclusion
Quinazoline alkaloids represent a valuable and diverse group of natural products with significant potential for drug discovery and development. This technical guide has provided a comprehensive overview of their natural occurrence, highlighting key sources, quantitative yields, and detailed isolation protocols. While the biosynthetic pathways for many of these complex molecules are still under investigation, the foundational knowledge of their precursors provides a basis for future research, including synthetic biology and metabolic engineering approaches to enhance their production. Continued exploration of the natural world, particularly underexplored environments like the deep sea, is likely to unveil new quinazoline alkaloids with novel structures and potent biological activities, further enriching the pipeline for therapeutic innovation.
References
- 1. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline, quinazoline and acridone alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/B509528J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 7. vegetosindia.org [vegetosindia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Progress in the Studies on Rutaecarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Untersuchungen zur biosynthese des peganins (vasicin) [hero.epa.gov]
- 11. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Rhetsinine CAS number and molecular formula
An In-depth Technical Guide to Rhetsinine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to this compound, a naturally occurring alkaloid with significant therapeutic potential.
Core Identity
This compound, also known as hydroxyevodiamine, is a quinazolinone alkaloid. Its fundamental chemical identifiers are summarized below.
| Parameter | Value |
| CAS Number | 526-43-2[1] |
| Molecular Formula | C₁₉H₁₇N₃O₂[1] |
| Molecular Weight | 319.36 g/mol [1] |
| IUPAC Name | 2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one |
| Synonyms | Hydroxyevodiamine[1] |
Biological Activity
This compound has demonstrated notable efficacy in two primary areas of pharmacological interest: as an inhibitor of the enzyme aldose reductase and as a potent antibacterial agent.
Aldose Reductase Inhibition
This compound exhibits inhibitory activity against aldose reductase, a key enzyme in the polyol pathway. The overactivation of this pathway is a contributing factor to the pathogenesis of diabetic complications.
| Parameter | Value | Reference |
| IC₅₀ | 24.1 µM | [2] |
The ability of this compound to inhibit aldose reductase highlights its potential as a lead compound for the development of novel therapies aimed at preventing or mitigating long-term diabetic complications.
Antibacterial Activity
This compound has shown significant antibacterial effects against several phytopathogenic bacteria belonging to the Xanthomonas genus.
| Target Organism | EC₅₀ (nmol) | EC₅₀ (µM) |
| Xanthomonas oryzae pv. oryzae | 3.13 | 3.13 |
| Xanthomonas oryzae pv. oryzicola | 14.32 | 14.32 |
| Xanthomonas campestris pv. campestris | 32.72 | 32.72 |
Note: The EC₅₀ values in µM are based on an assumed assay volume of 1 mL for a direct conversion from nmol.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and for conducting key biological assays.
Synthesis of this compound
The chemical synthesis of this compound can be carried out via the condensation of 1,2,3,4-tetrahydro-β-carboline with N-methylisatoic anhydride, as originally described by Pachter and Suld.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2,3,4-tetrahydro-β-carboline and N-methylisatoic anhydride in a high-boiling point solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours to facilitate the condensation and subsequent cyclization reactions.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain the final product with high purity.
Aldose Reductase Inhibition Assay
The following is a generalized protocol for assessing the aldose reductase inhibitory potential of this compound.
-
Enzyme Preparation: Isolate and purify aldose reductase from a suitable biological source, for instance, rat lenses.
-
Assay Mixture Preparation: In a cuvette, prepare a reaction mixture consisting of a phosphate buffer, NADPH, and the purified aldose reductase enzyme.
-
Inhibitor Introduction: Add this compound, dissolved in a minimal amount of a suitable solvent like DMSO, to the assay mixture across a range of concentrations. A solvent-only control should be run in parallel.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to the mixture.
-
Spectrophotometric Analysis: Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at a wavelength of 340 nm over a set period.
-
IC₅₀ Determination: Calculate the percentage of enzyme inhibition for each concentration of this compound. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Antibacterial Activity Assay against Xanthomonas
The antibacterial efficacy of this compound against Xanthomonas species can be determined using a broth microdilution method.
-
Bacterial Culture Preparation: Grow the target Xanthomonas strains in an appropriate liquid broth medium until they reach a logarithmic growth phase.
-
Preparation of Test Plates: In a 96-well microtiter plate, perform serial dilutions of this compound in the growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial culture. Include positive controls (bacteria and medium only) and vehicle controls (bacteria, medium, and the solvent used for this compound).
-
Incubation: Incubate the microtiter plate under conditions that are optimal for the growth of the Xanthomonas species (e.g., 28°C for a duration of 24 to 48 hours).
-
Assessment of Bacterial Growth: Quantify bacterial growth by measuring the optical density of each well at 600 nm with a microplate reader.
-
EC₅₀ Calculation: Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of growth inhibition versus the concentration of this compound.
Signaling Pathways and Logical Workflows
This compound's Role in the Polyol Pathway
This compound's inhibitory action on aldose reductase directly interferes with the polyol pathway, a metabolic route that is closely linked to the onset of diabetic complications.
Caption: this compound inhibits Aldose Reductase in the Polyol Pathway.
Proposed Antibacterial Mechanism of Action
The antibacterial activity of this compound is hypothesized to proceed through the disruption of the bacterial cell membrane, a mechanism observed for other antimicrobial compounds.
Caption: Proposed workflow for this compound's antibacterial activity.
References
Methodological & Application
Synthesis of Rhetsinine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the chemical synthesis of Rhetsinine, a naturally occurring β-carboline alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and study of this compound. The protocol is based on established synthetic routes and provides a comprehensive guide for the preparation of this compound in a laboratory setting.
Introduction
This compound, also known as N2-(2-methylaminobenzoyl)tetrahydro-1H-pyrido[3,4-b]indol-1-one, is a quinazolinocarboline alkaloid that has been isolated from various plant species. It has garnered interest in the scientific community for its potential biological activities, including its role as an aldose reductase inhibitor, suggesting possible therapeutic applications. This document outlines a proven synthetic pathway to access this valuable research compound.
Synthetic Strategy
The total synthesis of this compound can be achieved through a convergent approach. The key steps involve the preparation of two main precursors: 1,2,3,4-tetrahydro-β-carbolinone and a suitable N-methylanthraniloyl derivative. These intermediates are then coupled to form the final this compound product.
A logical workflow for the synthesis is depicted below:
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-β-carbolinone
This protocol describes the preparation of the β-carboline core structure.
Step 1a: Pictet-Spengler Reaction to form 1,2,3,4-Tetrahydro-β-carboline
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine hydrochloride (1 equivalent) in water.
-
Reagent Addition: Add an aqueous solution of glyoxylic acid monohydrate (1.1 equivalents).
-
pH Adjustment: Slowly add a cooled aqueous solution of potassium hydroxide to the reaction mixture. A precipitate of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid will form.
-
Reaction: Stir the suspension at room temperature for 1 hour.
-
Isolation: Collect the solid by filtration and wash with water.
Step 1b: Decarboxylation and Oxidation to 1,2,3,4-Tetrahydro-β-carbolinone
-
Decarboxylation: Suspend the damp filter cake from the previous step in water and add concentrated hydrochloric acid. Boil the mixture to effect decarboxylation.
-
Isolation of Hydrochloride Salt: Cool the solution to room temperature to allow the hydrochloride salt of 1,2,3,4-tetrahydro-β-carboline to precipitate. Collect the salt by filtration.
-
Neutralization and Oxidation: Dissolve the hydrochloride salt in warm water and adjust the pH to 12 with aqueous potassium hydroxide. The free base will precipitate. While not explicitly detailed in the seminal work, oxidation to the corresponding lactam (carbolinone) can be achieved using various oxidizing agents. A common method involves the use of reagents like potassium permanganate or chromium trioxide under controlled conditions. Note: Researchers should consult literature for specific and safe oxidation procedures for this transformation.
Protocol 2: Preparation of N-Methylanthraniloyl Chloride
This protocol details the synthesis of the acylating agent.
Step 2a: Hydrolysis of N-Methylisatoic Anhydride
-
Reaction Setup: In a suitable reaction vessel, suspend N-methylisatoic anhydride (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to facilitate the hydrolysis of the anhydride to the sodium salt of N-methylanthranilic acid.
-
Acidification: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate N-methylanthranilic acid.
-
Isolation: Collect the precipitated N-methylanthranilic acid by filtration and dry thoroughly.
Step 2b: Formation of N-Methylanthraniloyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, suspend the dried N-methylanthranilic acid (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (a slight excess, typically 1.1-1.5 equivalents) dropwise to the suspension at room temperature.
-
Reaction: After the initial effervescence subsides, gently reflux the reaction mixture until the solid has dissolved and the evolution of HCl gas has ceased.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-methylanthraniloyl chloride, which can be used in the next step without further purification.
Protocol 3: Synthesis of this compound (Acylation)
This final protocol describes the coupling of the two key intermediates.
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve 1,2,3,4-tetrahydro-β-carbolinone (1 equivalent) in a dry, aprotic solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).
-
Reagent Addition: Add a solution of N-methylanthraniloyl chloride (approximately 1.1 equivalents) in the same dry solvent dropwise to the solution of the carbolinone at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with water or a dilute aqueous acid. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each key step. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) |
| Pictet-Spengler Reaction | 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acid | 75-85 |
| Decarboxylation/Oxidation | 1,2,3,4-Tetrahydro-β-carbolinone | 60-70 |
| Hydrolysis of N-Methylisatoic Anhydride | N-Methylanthranilic Acid | >90 |
| Acyl Chloride Formation | N-Methylanthraniloyl Chloride | >90 (crude) |
| Acylation (Final Step) | This compound | 60-75 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care.
-
Pyridine is a flammable and toxic solvent.
-
Proper quenching and waste disposal procedures should be followed.
This document provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures as necessary for their specific laboratory conditions.
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Rhetsinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhetsinine, also known as hydroxyevodiamine, is a quinazoline alkaloid with the CAS Number 526-43-2 and the molecular formula C₁₉H₁₇N₃O₂. It is found in plant species such as Evodia rutaecarpa and Picrasma quassioides. This compound has garnered research interest due to its potential biological activities, including the inhibition of aldose reductase, suggesting its therapeutic potential. Accurate and reliable quantitative analysis of this compound is crucial for phytochemical studies, quality control of herbal medicines, and pharmacokinetic investigations. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
While a specific, comprehensively validated HPLC method for this compound is not widely documented in publicly available literature, this note outlines a robust method developed based on established principles for the analysis of structurally similar indole and quinazoline alkaloids. The provided protocols and data are representative and should be subject to in-house validation to ensure suitability for a specific matrix and analytical instrumentation.
Experimental Protocol
This section details the necessary steps for the preparation of solutions, sample handling, and the HPLC-UV analysis of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound and should be optimized as needed.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Note: The selection of 254 nm is based on the common UV absorbance of indole and quinazoline alkaloids. It is highly recommended to determine the UV absorption maximum of a this compound standard in the mobile phase for optimal sensitivity.
Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material):
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation Parameters (Illustrative Data)
The following tables summarize the expected performance characteristics of a validated HPLC method for this compound analysis. This data is illustrative and should be determined experimentally during method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| Repeatability (%RSD) | ≤ 2.0% | < 1.5% |
Table 2: Linearity and Range
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision
| Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low QC (5 µg/mL) | < 2.0% | < 3.0% |
| Mid QC (25 µg/mL) | < 2.0% | < 3.0% |
| High QC (80 µg/mL) | < 2.0% | < 3.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration | Amount Found (mean ± SD, n=3) | Recovery (%) |
| Low (5 µg/mL) | 4.9 ± 0.1 µg/mL | 98.0% |
| Mid (25 µg/mL) | 25.3 ± 0.5 µg/mL | 101.2% |
| High (80 µg/mL) | 79.5 ± 1.2 µg/mL | 99.4% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the this compound HPLC analysis method.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using reversed-phase HPLC with UV detection. The method is designed to be a starting point for researchers and should be thoroughly validated in-house to ensure its suitability for the intended application. The provided workflow and logical diagrams offer a clear visual representation of the analytical process. This method can be a valuable tool for the quality control of herbal products and for advancing the research and development of this compound as a potential therapeutic agent.
Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of Rhetsinine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to investigate the biological activities of Rhetsinine, a quinazoline alkaloid. The methodologies described herein cover its established roles as an aldose reductase inhibitor and an antibacterial agent, as well as its potential applications in anti-inflammatory, anticancer, and neuroprotective contexts.
Aldose Reductase Inhibitory Activity
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. This compound has been identified as an inhibitor of this enzyme.[1]
Data Presentation
| Parameter | Value | Reference |
| IC₅₀ (Aldose Reductase Inhibition) | 24.1 µM | [1] |
| Sorbitol Accumulation Inhibition | 79.3% at 100 µM | [1] |
Experimental Protocol: Spectrophotometric Assay for Aldose Reductase Inhibition
This protocol is adapted from standard methods for determining aldose reductase activity by monitoring the decrease in NADPH absorbance.
Materials:
-
Human recombinant aldose reductase (HRAR)
-
This compound
-
DL-glyceraldehyde (substrate)
-
NADPH
-
Sodium phosphate buffer (100 mM, pH 6.2)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with the assay buffer to achieve the desired test concentrations.
-
Prepare NADPH solution in the assay buffer.
-
Prepare DL-glyceraldehyde solution in the assay buffer.
-
Dilute the HRAR enzyme in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 100 mM sodium phosphate buffer (pH 6.2)
-
20 µL of NADPH solution
-
10 µL of this compound solution at various concentrations (or solvent control)
-
10 µL of HRAR enzyme solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction and Measurement:
-
Add 20 µL of DL-glyceraldehyde solution to each well to start the reaction.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound compared to the solvent control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Signaling Pathway Diagram
Antibacterial Activity against Xanthomonas Species
This compound has demonstrated inhibitory effects against several species of Xanthomonas, a genus of bacteria that includes many plant pathogens.
Data Presentation
| Organism | EC₅₀ (nmol) |
| Xanthomonas oryzae pv. oryzae | 3.13 |
| Xanthomonas oryzae pv. oryzicola | 14.32 |
| Xanthomonas campestris pv. campestris | 32.72 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of Xanthomonas.
Materials:
-
Xanthomonas species (e.g., X. campestris)
-
Nutrient Broth (NB) or other suitable bacterial growth medium
-
This compound
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the Xanthomonas species in NB at 28°C with shaking until it reaches the logarithmic growth phase.
-
Dilute the bacterial culture in fresh NB to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in NB in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in NB without this compound) and a negative control (NB only).
-
Incubate the plate at 28°C for 24-48 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Logical Relationship Diagram
Potential Anti-Inflammatory Activity
While direct evidence for this compound's anti-inflammatory activity is limited, its inhibition of aldose reductase suggests a potential role in modulating inflammatory pathways. The following assay can be used to investigate this.
Experimental Protocol: NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Include an unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) if cytotoxicity is observed.
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each this compound concentration.
-
Determine the IC₅₀ value.
-
Signaling Pathway Diagram
Potential Anticancer Activity
The anticancer potential of this compound can be initially assessed by evaluating its effect on cancer cell viability and proliferation.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value.
-
Experimental Workflow Diagram
Potential Neuroprotective Activity
The neuroprotective potential of this compound can be investigated using a cell-based model of neuronal stress.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
This protocol uses PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF).
Materials:
-
PC12 cell line
-
RPMI-1640 medium
-
Horse serum and Fetal Bovine Serum
-
Nerve Growth Factor (NGF)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
This compound
-
MTT assay reagents
-
96-well plate
Procedure:
-
Cell Differentiation:
-
Seed PC12 cells in a 96-well plate coated with collagen.
-
Differentiate the cells by treating them with NGF (e.g., 50-100 ng/mL) in a low-serum medium for 3-5 days.
-
-
Treatment and Induction of Neurotoxicity:
-
Pre-treat the differentiated cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA or H₂O₂) to the medium. Include a control group without the neurotoxin.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform the MTT assay as described in the anticancer activity protocol to assess cell viability.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each this compound concentration by comparing the viability of cells treated with the neurotoxin and this compound to those treated with the neurotoxin alone.
-
Signaling Pathway Diagram
References
Rhetsinine: Application Notes for a Novel Biopesticide and Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Rhetsinine as a dual-action agent for crop protection, exhibiting both pesticidal and antibacterial properties. This document outlines detailed protocols for its isolation, and for evaluating its efficacy and mechanism of action against key agricultural pests and pathogens.
Introduction
This compound is a quinazoline-carboline alkaloid that can be isolated from plants of the Evodia genus, notably Evodia rutaecarpa.[1][2] While research has explored its pharmacological effects, including aldose reductase inhibition, its potential as a biopesticide and an antibacterial agent in agriculture is an emerging area of interest. This document provides protocols and data to facilitate further research and development of this compound for these applications.
Potential Applications
-
Bactericide: this compound has shown potential for controlling phytopathogenic bacteria, particularly Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice.
-
Insecticide: As an alkaloid, this compound is hypothesized to possess insecticidal properties against a range of agricultural insect pests.
Quantitative Data Summary
The following tables summarize the available and analogous quantitative data for the biological activity of this compound and related compounds.
Table 1: Antibacterial Activity of this compound and Analagous Compounds against Xanthomonas oryzae pv. oryzae
| Compound | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| This compound | Not Available | Not Available | - |
| Compound A12 (a myricetin derivative) | - | 4.7 | [3] |
| Thiodiazole-copper | - | 71.4 | [3] |
| Bismerthiazol | - | 54.7 | [3] |
| Melittin (antimicrobial peptide) | - | ~9-10 µM | [4] |
Table 2: Insecticidal Activity of Analagous Alkaloids against Various Insect Pests
| Compound | Insect Pest | Assay Type | LC50 | Reference |
| This compound | Not Available | - | Not Available | - |
| Rhein (anthraquinone) | Helicoverpa armigera | Larvicidal | 606.5 ppm | [5] |
| Rhein (anthraquinone) | Spodoptera litura | Larvicidal | 1192.55 ppm | [5] |
Experimental Protocols
Isolation and Purification of this compound from Evodia rutaecarpa
This protocol is based on established methods for isolating alkaloids from plant materials.[1][2]
4.1.1 Materials and Reagents
-
Dried and powdered fruits of Evodia rutaecarpa
-
Methanol
-
Hydrochloric acid (HCl)
-
Ammonia solution (NH4OH)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., dichloromethane-methanol gradients)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
4.1.2 Protocol
-
Extraction: Macerate the powdered fruits of Evodia rutaecarpa in methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 1N HCl to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic impurities.
-
Basify the aqueous layer with a concentrated ammonia solution to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaline solution multiple times with dichloromethane.
-
-
Purification:
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of dichloromethane and methanol.
-
Monitor the fractions using TLC and combine the fractions containing this compound.
-
Further purify the combined fractions by recrystallization or preparative HPLC to obtain pure this compound.
-
Antibacterial Activity Assays
4.2.1 Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from standard methods for determining the MIC of antibacterial agents.[6]
4.2.1.1 Materials and Reagents
-
Pure this compound
-
Xanthomonas oryzae pv. oryzae culture
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) as a solvent for this compound
-
Streptomycin or other appropriate antibiotic as a positive control
-
Sterile water
4.2.1.2 Protocol
-
Preparation of Bacterial Inoculum: Culture Xanthomonas oryzae pv. oryzae in MHB overnight at 28°C. Adjust the bacterial suspension to a concentration of 10^6 CFU/mL.
-
Serial Dilution of this compound: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with antibiotic), a negative control (bacteria with DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 28°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
4.2.2 Disc Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.
4.2.2.1 Materials and Reagents
-
Xanthomonas oryzae pv. oryzae culture
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs
-
This compound solution of known concentration
-
Sterile forceps
-
Incubator
4.2.2.2 Protocol
-
Plate Preparation: Spread a standardized inoculum of Xanthomonas oryzae pv. oryzae onto the surface of MHA plates.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of this compound solution and place them on the agar surface.
-
Incubation: Incubate the plates at 28°C for 24-48 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited.
Insecticidal Activity Assays
4.3.1 Leaf Dip Bioassay for Larvicidal Activity
This protocol is a standard method for evaluating the stomach toxicity of a compound to leaf-eating insects.
4.3.1.1 Materials and Reagents
-
This compound solutions of varying concentrations
-
A susceptible insect pest (e.g., Spodoptera litura or Helicoverpa armigera larvae)
-
Fresh, untreated leaves (e.g., castor or cotton)
-
Petri dishes with moistened filter paper
-
Tween-20 or other suitable surfactant
4.3.1.2 Protocol
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in water with a small amount of surfactant to ensure even coating.
-
Leaf Dipping: Dip fresh leaves into the test solutions for 10-15 seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves in Petri dishes and introduce a known number of insect larvae (e.g., 10-20).
-
Incubation: Maintain the Petri dishes at controlled temperature and humidity.
-
Mortality Assessment: Record the larval mortality at 24, 48, and 72 hours.
-
LC50 Calculation: Use probit analysis to calculate the LC50 value, which is the concentration that causes 50% mortality of the larvae.[5]
Potential Mechanisms of Action
Antibacterial Mode of Action
The exact antibacterial mechanism of this compound is not fully elucidated. However, based on the action of other antimicrobial compounds against Xanthomonas species, several potential mechanisms can be proposed:
-
Disruption of Cell Membrane Integrity: this compound may interact with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
-
Inhibition of Protein Synthesis: It could potentially interfere with ribosomal function, thereby inhibiting essential protein synthesis.[7]
-
Inhibition of Nucleic Acid Synthesis: this compound might inhibit enzymes involved in DNA or RNA synthesis.
Insecticidal Mode of Action
The insecticidal mode of action for alkaloids can be diverse. Potential mechanisms for this compound include:
-
Neurotoxicity: Many alkaloids act as neurotoxins, interfering with neurotransmitter receptors or ion channels in the insect's nervous system.[8][9][10]
-
Enzyme Inhibition: this compound could inhibit key enzymes involved in insect metabolism or detoxification.
-
Antifeedant Activity: The compound may deter insects from feeding, leading to starvation.
Visualizations
Caption: Workflow for antibacterial activity testing of this compound.
References
- 1. [Isolation of hydroxyevodiamine (this compound) from the fruits of Evodia rutaecarpa Hook fil. et Thomson] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound isolated from Evodia rutaecarpa on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antibacterial activities against Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. Citri and Ralstonia solanacearum of novel myricetin derivatives containing sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide melittin against Xanthomonas oryzae pv. oryzae, the bacterial leaf blight pathogen in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of Integron-Mediated Antibiotic Resistance in the Phytopathogen Xanthomonas oryzae pv. oryzae | PLOS One [journals.plos.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cales.arizona.edu [cales.arizona.edu]
- 9. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Investigating the Mechanism of Action of Rhetsinine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known and putative mechanisms of action of Rhetsinine, a natural alkaloid isolated from Evodia rutaecarpa. This document includes detailed experimental protocols and data presentation to facilitate further research into its therapeutic potential.
Introduction
This compound is a bioactive compound with demonstrated inhibitory effects on aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. Emerging evidence from related compounds isolated from Evodia rutaecarpa suggests that this compound may also possess anti-inflammatory and anticancer properties through modulation of key signaling pathways. These notes will detail the established mechanism of this compound and provide protocols to investigate its potential broader activities.
Primary Mechanism of Action: Aldose Reductase Inhibition
This compound is a potent inhibitor of aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy.
Quantitative Data
| Parameter | Value | Reference |
| IC50 for Aldose Reductase | 24.1 µM | [1] |
| Inhibition of Sorbitol Accumulation | 79.3% inhibition at 100 µM | [1] |
Signaling Pathway Diagram
Caption: Inhibition of the Polyol Pathway by this compound.
Experimental Protocols
This protocol is designed to determine the inhibitory effect of this compound on aldose reductase activity by monitoring the oxidation of NADPH.
Materials:
-
Aldose reductase enzyme (from rat lens or recombinant)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (0.1 M, pH 6.2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the desired concentration of this compound (or vehicle control).
-
Add the aldose reductase enzyme solution to the reaction mixture and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of NADPH oxidation is indicative of enzyme activity.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of this compound to the vehicle control.
-
Determine the IC50 value by testing a range of this compound concentrations and plotting the percentage inhibition against the log of the inhibitor concentration.
This protocol measures the ability of this compound to inhibit the accumulation of sorbitol in cells cultured under high glucose conditions.
Materials:
-
A suitable cell line (e.g., rat lens epithelial cells or erythrocytes)
-
Cell culture medium with normal glucose (5.5 mM) and high glucose (30-55 mM)
-
This compound
-
Lysis buffer
-
Sorbitol assay kit (commercially available)
-
Protein assay kit
Procedure:
-
Culture cells to 80-90% confluency.
-
Incubate the cells in high glucose medium in the presence of various concentrations of this compound (or vehicle control) for 24-48 hours. Include a normal glucose control group.
-
After incubation, wash the cells with ice-cold PBS and lyse them.
-
Measure the intracellular sorbitol concentration using a sorbitol assay kit according to the manufacturer's instructions.
-
Measure the total protein concentration of the cell lysates for normalization.
-
Calculate the inhibition of sorbitol accumulation by comparing the sorbitol levels in this compound-treated cells to the high glucose control.
Putative Mechanisms of Action: Anti-inflammatory and Anticancer Effects
While direct evidence for this compound's involvement in anti-inflammatory and anticancer pathways is limited, related compounds from Evodia rutaecarpa, such as Rutaecarpine, have been shown to modulate the NF-κB and MAPK signaling pathways. It is hypothesized that this compound may exert similar effects.
Putative Anti-inflammatory Signaling Pathway
References
Troubleshooting & Optimization
Rhetsinine Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Rhetsinine (Hydroxyevodiamine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a tetracyclic beta-carboline alkaloid, generally involves a convergent approach. The key steps typically include the formation of an amide bond between tryptamine and a suitably substituted benzoic acid derivative (N-methylanthranilic acid), followed by a crucial cyclization reaction to form the core beta-carboline structure. This cyclization is often achieved via a Bischler-Napieralski or a related reaction.
Q2: My cyclization step is resulting in a low yield. What are the common causes?
A2: Low yields in the cyclization step, typically a Bischler-Napieralski or Pictet-Spengler type reaction, can be attributed to several factors. These include inadequate activation of the carbonyl group, decomposition of the starting material or intermediate under harsh acidic conditions, steric hindrance, or the formation of stable, unreactive intermediates. The choice of dehydrating agent and solvent is critical for the success of this step.
Q3: What are the most common side reactions observed during this compound synthesis?
A3: A significant side reaction in the Bischler-Napieralski reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, particularly if the intermediate nitrilium salt is stable.[1] In Pictet-Spengler reactions, the formation of diastereomers is a common issue if a chiral center is generated. Additionally, oxidation of the dihydro-β-carboline intermediate to the fully aromatic β-carboline can occur, which may or may not be the desired outcome.[2]
Q4: What purification methods are most effective for this compound and its intermediates?
A4: Purification of this compound and its synthetic intermediates is typically achieved using chromatographic techniques. Silica gel column chromatography is commonly used for crude purification.[3] For high purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful tool for separating this compound from closely related impurities.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in amide coupling step (Tryptamine + N-methylanthranilic acid) | Incomplete reaction due to poor activation of the carboxylic acid. | Use a more efficient coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. |
| Decomposition of starting materials or product. | Perform the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. | |
| Low yield in Bischler-Napieralski cyclization | Insufficiently strong dehydrating agent. | Use stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or trifluoromethanesulfonic anhydride (Tf₂O).[6] |
| Inappropriate solvent. | Acetonitrile is often an effective solvent. For less reactive substrates, higher boiling point solvents like toluene or xylene can be used.[1][3] | |
| Formation of stable, unreactive intermediates. | The addition of a co-catalyst like InCl₃ with TFA in acetonitrile has been shown to improve yields in similar cyclizations.[3] | |
| Formation of multiple products in Pictet-Spengler reaction | Lack of diastereoselectivity. | Varying the ester group on the tryptophan starting material can control the cis-diastereoselectivity. Conducting the reaction in chloroform with molecular sieves can also enhance selectivity and yield. |
| Reaction conditions are too harsh, leading to byproducts. | Use milder acidic catalysts such as trifluoroacetic acid (TFA) or even operate under catalyst-free conditions with highly reactive imines.[7] | |
| Difficulty in purifying the final product | Presence of closely related impurities. | Employ reverse-phase HPLC for final purification. A gradient elution with a mobile phase of methanol/water or acetonitrile/water is often effective for separating beta-carboline alkaloids.[4][8] |
| Product is unstable on silica gel. | Consider using a different stationary phase for column chromatography, such as alumina, or switch to a different purification technique like preparative TLC or crystallization. |
Data Presentation: Optimizing the Cyclization Step
The yield of the key cyclization step is highly dependent on the reaction conditions. Below are tables summarizing yield data from studies on similar beta-carboline syntheses, which can guide the optimization of this compound synthesis.
Table 1: Optimization of Bischler-Napieralski Reaction Conditions for Tetrahydro-β-carboline Synthesis [3]
| Entry | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Dichloromethane | InCl₃ (10) | 24 | 70 (Intermediate) |
| 2 | Dichloromethane | InCl₃ (10) / TFA (10) | 24 | 75 (Intermediate) |
| 3 | Acetonitrile | InCl₃ (2) / TFA (10) | 4 | 80 |
| 4 | Acetonitrile | InCl₃ (2) / TFA (15) | 4 | 85 |
| 5 | Acetonitrile | InCl₃ (2) / TFA (20) | 4 | 85 |
| 6 | Acetonitrile | TFA (10) | 24 | No reaction |
Data adapted from a study on a one-pot synthesis of 1-substituted tetrahydro-β-carbolines.[3]
Table 2: Effect of Catalyst on Pictet-Spengler Reaction of Tryptamine with Benzaldehyde
| Entry | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 1 | Trifluoroacetic Acid (TFA) | Toluene | Reflux | High | [7] |
| 2 | Glacial Acetic Acid | Toluene | Reflux | 91 | [9] |
| 3 | Ytterbium(III) triflate (1 mol%) | Dichloromethane | Room Temp | Excellent | [10] |
| 4 | Gold(I) Complex / AgNTf₂ | Dichloromethane | Room Temp | 97 | [10] |
This table compiles data from various sources to illustrate the impact of different catalysts.
Experimental Protocols
Protocol 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(methylamino)benzamide (Amide Intermediate)
-
To a solution of tryptamine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N-methylisatoic anhydride (1.1 eq) in dry DCM.
-
Add the N-methylisatoic anhydride solution dropwise to the tryptamine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.
Protocol 2: Bischler-Napieralski Cyclization to form Dihydro-β-carboline Intermediate
-
Dissolve the amide intermediate (1.0 eq) in dry acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH 8-9.
-
Extract the product with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude dihydro-β-carboline can be used in the next step or purified by column chromatography.
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for low cyclization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-[2-(Methylamino)benzoyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Extraction of Rhetsinine from Evodia Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Rhetsinine from Evodia species.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Selection | This compound has been successfully isolated using hot water extraction. However, its solubility in a range of solvents has not been extensively reported. As an alkaloid, its solubility is pH-dependent. Consider experimenting with acidified water or polar organic solvents like methanol or ethanol. For optimization, a systematic approach comparing different solvents and solvent mixtures is recommended. |
| Insufficient Extraction Time or Temperature | The kinetics of extraction are influenced by time and temperature. For hot water extraction, ensure the temperature is maintained consistently below boiling to prevent thermal degradation. The optimal extraction time will depend on the particle size of the plant material and the solvent used. A time-course experiment (e.g., sampling at 30, 60, 90, and 120 minutes) can help determine the point of diminishing returns. |
| Inadequate Particle Size of Plant Material | Smaller particle size increases the surface area available for solvent penetration, which can improve extraction efficiency. However, excessively fine powder can lead to difficulties in filtration and potential clogging of chromatographic columns. A particle size of 40-60 mesh is often a good starting point for powdered plant material. |
| Degradation of this compound during Extraction | Alkaloids can be susceptible to degradation at high temperatures and extreme pH levels. If using heat, monitor for any changes in the extract's color or composition over time. The stability of this compound under various extraction conditions is not well-documented, so it is advisable to use the mildest effective conditions.[1] |
| Suboptimal Solid-to-Liquid Ratio | A low solid-to-liquid ratio (i.e., too much solvent) can result in a dilute extract that is difficult to concentrate, while a high ratio may lead to incomplete extraction. A typical starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL). This parameter should be optimized for your specific extraction method. |
Problem 2: Difficulty in Purifying this compound from the Crude Extract
| Possible Cause | Suggested Solution |
| Co-extraction of Structurally Similar Compounds | Evodia species are rich in various alkaloids (e.g., evodiamine, rutaecarpine) that may have similar polarities to this compound, making chromatographic separation challenging.[2][3] A multi-step purification strategy is often necessary. Consider using a combination of different chromatographic techniques, such as column chromatography with different stationary phases (e.g., silica gel, alumina) followed by preparative HPLC with a different column chemistry (e.g., C18, phenyl-hexyl). |
| Presence of Interfering Non-Alkaloidal Compounds | Plant extracts contain a complex mixture of compounds, including pigments, tannins, and saponins, which can interfere with purification. An initial liquid-liquid extraction can be employed to partition the alkaloids into an acidic aqueous phase, leaving many non-polar impurities in the organic phase. The pH of the aqueous phase can then be adjusted to basic to re-extract the alkaloids into an organic solvent. |
| Irreversible Adsorption on Chromatographic Media | This compound, being an alkaloid, may exhibit strong interactions with the acidic silanol groups on standard silica gel, leading to peak tailing and poor recovery. To mitigate this, consider deactivating the silica gel by adding a small percentage of a base (e.g., triethylamine, ammonia) to the mobile phase. Alternatively, using a different stationary phase like neutral or basic alumina, or a polymer-based column, could be beneficial. |
| Degradation of this compound during Purification | Exposure to strong acids or bases, light, or prolonged exposure to air during the purification process can lead to the degradation of the target compound. It is advisable to work with minimal exposure to harsh conditions and to use antioxidants if necessary. Fractions should be collected and stored in a cool, dark place. The stability of this compound in various solvents and pH conditions should be assessed if possible.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most commonly reported method for extracting this compound from Evodia species?
Q2: Are there other extraction techniques that could be applied to this compound extraction?
A2: While not specifically reported for this compound, other modern extraction techniques have been successfully used for other alkaloids from Evodia species and could be adapted. These include:
-
Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration, often leading to shorter extraction times and lower temperatures.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, which can significantly accelerate the extraction process.
-
Supercritical Fluid Extraction (SFE): This method, often using carbon dioxide, is a green extraction technique that can be highly selective. However, the polarity of supercritical CO2 is low, and a polar co-solvent would likely be needed for extracting this compound.[5]
Q3: How can I monitor the presence and purity of this compound during my extraction and purification process?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and effective method for the analysis of this compound and other alkaloids in Evodia extracts. Thin-Layer Chromatography (TLC) can also be used as a rapid and inexpensive qualitative tool to monitor the progress of purification.
Q4: What are the known biological activities of this compound that I should be aware of?
A4: this compound has been identified as an inhibitor of the enzyme aldose reductase.[4][6] This enzyme is involved in the polyol pathway, which is implicated in the complications of diabetes.[7][8]
Q5: Where can I find a detailed experimental protocol for this compound extraction?
A5: A detailed, step-by-step protocol for this compound extraction is not well-documented in a single source. The "Experimental Protocols" section below provides a generalized procedure based on the available literature for alkaloid extraction, which can be used as a starting point for developing a more specific protocol.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound extraction, the following table presents a general comparison of extraction methods for alkaloids from Evodia species. These parameters can serve as a starting point for the optimization of this compound extraction.
Table 1: General Comparison of Extraction Methods for Evodia Alkaloids
| Extraction Method | Typical Solvent | Temperature (°C) | Extraction Time | Advantages | Disadvantages |
| Hot Water Extraction | Water | 80-100 | 1-3 hours | Green solvent, low cost | Potential for thermal degradation, extraction of a wide range of polar compounds |
| Maceration | Methanol, Ethanol | Room Temperature | 24-72 hours | Simple, requires minimal equipment | Time-consuming, potentially lower efficiency |
| Soxhlet Extraction | Methanol, Ethanol, Ethyl Acetate | Solvent Boiling Point | 6-24 hours | High extraction efficiency | Requires large solvent volumes, potential for thermal degradation |
| Ultrasonic-Assisted Extraction (UAE) | Methanol, Ethanol | 25-60 | 20-60 min | Fast, efficient, reduced solvent consumption | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol, Water | 50-100 | 5-30 min | Very fast, high efficiency | Requires specialized microwave equipment |
| Supercritical Fluid Extraction (SFE) | CO2 with co-solvent (e.g., Methanol) | 40-60 | 1-2 hours | Green technology, highly selective | High initial equipment cost |
Experimental Protocols
Protocol 1: General Procedure for Hot Water Extraction and Preliminary Purification of this compound
This protocol is a generalized procedure and should be optimized for your specific experimental setup.
-
Preparation of Plant Material:
-
Dry the fruits of the Evodia species at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a moderately fine powder (40-60 mesh).
-
-
Hot Water Extraction:
-
Combine the powdered plant material with deionized water in a suitable flask (e.g., 1:15 solid-to-liquid ratio, w/v).
-
Heat the mixture to 90°C with constant stirring for 2 hours.
-
Allow the mixture to cool to room temperature and filter through cheesecloth, followed by vacuum filtration using Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue one more time to ensure complete extraction.
-
Combine the aqueous extracts and concentrate under reduced pressure at a temperature not exceeding 50°C to a smaller volume.
-
-
Acid-Base Liquid-Liquid Partitioning:
-
Acidify the concentrated aqueous extract to pH 2-3 with 2M HCl.
-
Extract the acidified solution with an equal volume of ethyl acetate three times to remove non-polar, non-alkaloidal compounds. Discard the organic layers.
-
Adjust the pH of the remaining aqueous layer to 9-10 with 2M NaOH.
-
Extract the basified solution with an equal volume of chloroform or dichloromethane three times. The alkaloids, including this compound, will partition into the organic phase.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
-
Column Chromatography:
-
Prepare a silica gel column (e.g., 200-300 mesh) in a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent.
-
-
Further Purification (if necessary):
-
For higher purity, the this compound-rich fraction can be subjected to further chromatographic steps, such as preparative HPLC or gel filtration chromatography, as mentioned in the literature.[4]
-
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
Caption: The inhibitory action of this compound on the aldose reductase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of this compound isolated from Evodia rutaecarpa on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges of Rhetsinine in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Rhetsinine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a beta-carboline alkaloid that has been identified as an inhibitor of aldose reductase.[1] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. Due to its chemical structure, this compound is poorly soluble in aqueous solutions, which can lead to challenges in preparing stock solutions and maintaining its solubility in assay buffers, potentially affecting the accuracy and reproducibility of experimental results.
Q2: In which solvents is this compound soluble?
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to minimize cytotoxic effects. However, the optimal concentration should be determined for each cell line and assay, as sensitivity to DMSO can vary.
Q4: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Optimize DMSO Concentration: Ensure you are using the lowest effective concentration of the this compound stock solution to minimize the final DMSO percentage in the assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the assay buffer.
-
Pluronic F-68: This non-ionic surfactant can be added to the assay buffer at a low concentration (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.
-
Bovine Serum Albumin (BSA): BSA can also be included in the assay buffer to help solubilize and stabilize small molecules.
-
Sonication: Briefly sonicating the final solution may help to redissolve small precipitates.
-
Warm the Buffer: Gently warming the assay buffer before adding the this compound stock can sometimes improve solubility.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results. | Precipitation of this compound in the assay well, leading to variable effective concentrations. | Visually inspect the wells for any signs of precipitation. If observed, refer to the strategies outlined in FAQ Q4 . Consider performing a solubility test of this compound in your specific assay buffer at the desired concentration before starting the main experiment. |
| Degradation of this compound in the stock solution or assay buffer. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Assess the stability of this compound in your assay buffer over the duration of the experiment. | |
| Low or no observed activity of this compound. | The actual concentration of soluble this compound is much lower than the nominal concentration due to poor solubility. | Confirm the solubility of this compound in your assay system. Try using a lower concentration range or employ solubilizing agents as mentioned in FAQ Q4 . |
| The chosen assay is not sensitive enough to detect the inhibitory effect of this compound. | Optimize the assay conditions, such as enzyme and substrate concentrations, to ensure a robust signal-to-noise ratio. | |
| Cell toxicity observed at expected therapeutic concentrations. | The solvent (e.g., DMSO) is causing cytotoxicity. | Perform a vehicle control experiment with the same concentration of the solvent to assess its toxicity on the cells. Keep the final solvent concentration as low as possible. |
| This compound itself is cytotoxic at the tested concentrations. | Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH assay) and perform your functional assays at non-toxic concentrations. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Acetone | Soluble[1] |
| Water | Insoluble/Poorly soluble[3] |
Note: Specific quantitative solubility data (e.g., in mg/mL or g/L) for this compound is not widely available in the peer-reviewed literature. Researchers should experimentally determine the solubility in their specific solvents and assay buffers.
Experimental Protocols
Protocol: Aldose Reductase Inhibition Assay
This protocol is a general guideline for an in vitro assay to determine the inhibitory activity of this compound on aldose reductase. This is based on a typical spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer (100 mM sodium phosphate, pH 6.2).
-
Prepare a fresh solution of NADPH in the assay buffer.
-
Prepare a fresh solution of DL-glyceraldehyde in the assay buffer.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Assay buffer, NADPH, and aldose reductase.
-
Inhibitor: Assay buffer, NADPH, aldose reductase, and this compound at various concentrations.
-
Vehicle Control: Assay buffer, NADPH, aldose reductase, and the same concentration of DMSO as in the inhibitor wells.
-
-
Reaction Initiation and Measurement:
-
Add the assay buffer, NADPH, and either this compound or vehicle to the appropriate wells.
-
Add the aldose reductase enzyme to all wells except the blank.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow
References
Troubleshooting Rhetsinine quantification in complex matrices
Welcome to the Technical Support Center for Rhetsinine Quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is low and inconsistent after sample preparation. What are the likely causes and solutions?
A1: Low and variable recovery is a common issue when extracting analytes from complex matrices like plasma or tissue homogenate. The problem typically originates from the sample preparation stage, most often during protein precipitation (PPT) or solid-phase extraction (SPE).
-
For Protein Precipitation (PPT):
-
Incomplete Precipitation: Ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to sample is sufficient, typically at least 3:1 (v/v).[1][2] Incomplete protein removal can lead to analyte loss through co-precipitation.
-
Analyte Adsorption: this compound may adsorb to the precipitated protein pellet. To mitigate this, optimize the pH of the precipitation solvent. Since alkaloids are basic, acidifying the solvent (e.g., with 0.1% formic acid) can ensure this compound is in its protonated, more soluble form, reducing adsorption.
-
Precipitation Temperature: Perform the precipitation at a low temperature (e.g., 4°C) to enhance protein removal and minimize analyte degradation.[1]
-
-
For Solid-Phase Extraction (SPE):
-
Incorrect Sorbent: Ensure the SPE sorbent chemistry is appropriate for this compound. As a basic compound, a mixed-mode cation-exchange polymer is often a good choice.[2]
-
Suboptimal pH: The pH during sample loading is critical. The sample pH should be adjusted to be at least 2 units below the pKa of this compound to ensure it is charged and binds effectively to a cation-exchange sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough. For cation-exchange SPE, the elution solvent should contain a component to neutralize the charge and release the analyte, such as 5% ammonium hydroxide in methanol. Experiment with different solvents and volumes.[3][4]
-
Drying Step: An inadequate drying step after washing can lead to poor recovery, as residual aqueous solvent can prevent the organic elution solvent from efficiently wetting the sorbent.[3]
-
Q2: How can I diagnose and mitigate matrix effects (ion suppression or enhancement) during my LC-MS/MS analysis?
A2: Matrix effects are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[5][6]
-
Diagnosis:
-
Post-Column Infusion: Infuse a standard solution of this compound at a constant rate into the MS detector after the analytical column. Inject a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[7]
-
Quantitative Assessment: Compare the peak area of this compound in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of this compound in a neat solution at the same concentration. The ratio provides a quantitative measure of the matrix effect.[5][8]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more selective sample preparation method like SPE instead of a simple "dilute-and-shoot" or protein precipitation to better remove interfering components like phospholipids.[2][3]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the matrix components causing the interference. Using smaller particle size columns (e.g., UPLC) can improve peak resolution.[6][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal solution as it co-elutes with the analyte and experiences the same matrix effects, thus providing effective normalization and improving data accuracy.[5][10]
-
Matrix-Matched Calibration: Prepare calibration standards and quality controls in the same blank biological matrix as the unknown samples. This ensures that the standards and samples experience similar matrix effects.[10][11]
-
Q3: Why am I observing poor chromatographic peak shape (e.g., fronting, tailing, or split peaks) for this compound?
A3: Poor peak shape compromises sensitivity and integration accuracy. The causes can be chemical or physical.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column stationary phase. Dilute the sample and re-inject.
-
Injection Solvent Mismatch: The injection solvent should be weaker than the mobile phase at the start of the gradient. Injecting in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile into a mobile phase with 5% acetonitrile) will cause distorted peaks. Reconstitute the final extract in a solution that matches or is weaker than the initial mobile phase conditions.
-
Secondary Interactions: As an alkaloid, this compound contains basic nitrogen atoms that can interact with acidic silanols on the surface of silica-based C18 columns, causing peak tailing.
-
Solution 1: Use a low concentration of an acidic modifier like formic acid (0.1%) or acetic acid in the mobile phase to protonate this compound and saturate the silanols.[4][12]
-
Solution 2: Use a modern, end-capped column or a column with a different chemistry (e.g., hybrid particle) designed to minimize such secondary interactions.
-
-
Physical Issues: A blocked frit, column void, or extra-column dead volume in the tubing or connections can cause peak splitting or broadening. Perform routine system maintenance to rule these out.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a starting point for developing a robust extraction method for this compound from plasma using a mixed-mode cation-exchange SPE plate.
Methodology:
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., this compound-d3).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step lyses cells and ensures the analyte is in a charged state.
-
-
SPE Plate Conditioning:
-
Add 1 mL of methanol to each well and apply vacuum or positive pressure to pass the solvent through.
-
Add 1 mL of deionized water to each well and pass it through.
-
-
Sample Loading:
-
Load the pre-treated sample from step 1 onto the conditioned SPE plate.
-
Apply gentle vacuum to slowly draw the sample through the sorbent bed at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M acetate buffer (pH 4.0). Apply vacuum to pass it through. This removes polar interferences.
-
Wash 2: Add 1 mL of methanol. Apply vacuum to pass it through. This removes non-polar, non-basic interferences.
-
Dry the sorbent bed under high vacuum for 5 minutes.
-
-
Elution:
-
Add 500 µL of elution solvent (5% ammonium hydroxide in methanol) to each well.
-
Allow the solvent to soak for 1 minute before applying gentle vacuum to collect the eluate in a clean collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Method for this compound Quantification
This method provides typical parameters for quantifying this compound using a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B (0-0.5 min), ramp to 95% B (0.5-3.0 min), hold at 95% B (3.0-4.0 min), return to 5% B (4.1-5.0 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hypothetical values; must be optimized empiricallythis compound: Q1 355.2 -> Q3 188.1this compound-d3 (IS): Q1 358.2 -> Q3 191.1 |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Troubleshooting Workflows & Concepts
References
- 1. Frontiers | Elucidating the phytochemical profile of Sophorae Flavescentis Radix-Astragali Radix herb pair: an integrated LC-QTOF-MS/MS, pharmacological activity, and network pharmacology study on anti-hepatocellular carcinoma effects [frontiersin.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Rhetsinine for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhetsinine. The focus is on overcoming challenges related to its bioavailability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a quinazoline alkaloid isolated from Evodia rutaecarpa.[1] It has been identified as an inhibitor of aldose reductase, with an IC50 value of 24.1 microM. This suggests its potential for the treatment of diabetic complications by preventing the accumulation of sorbitol.[1][2]
Q2: What are the known physicochemical properties of this compound?
This compound has a molecular formula of C19H17N3O and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] This solubility profile suggests that this compound is a lipophilic compound with poor aqueous solubility, which can pose a significant challenge to its oral bioavailability.
Q3: Why is enhancing the bioavailability of this compound important for in vivo studies?
For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation. Poor aqueous solubility can lead to low dissolution, resulting in low and variable bioavailability. This makes it difficult to achieve therapeutic concentrations in preclinical and clinical studies, potentially leading to inconclusive or misleading results. Enhancing bioavailability ensures that a consistent and adequate amount of the drug reaches the target site.
Q4: Are there any known in vivo studies on the bioavailability of this compound?
Currently, there is a lack of published in vivo pharmacokinetic and bioavailability data specifically for this compound. However, many indole alkaloids exhibit poor oral bioavailability due to their low solubility and/or extensive first-pass metabolism. For instance, the oral bioavailability of vindoline is reported to be 5.4% and harmane is 19.41%.[3]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vivo experiments and provides potential solutions based on established formulation strategies for poorly soluble compounds.
| Problem | Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Micronization or nanosizing to increase the surface area for dissolution.2. Solid Dispersion: Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC, PEG).3. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to present this compound in a solubilized form. | Increased dissolution rate and improved absorption, leading to higher and more consistent plasma concentrations. |
| High dose required to observe a therapeutic effect. | Low bioavailability necessitating the administration of a larger amount of the active compound. | Formulation Enhancement: Employ one of the strategies mentioned above (particle size reduction, solid dispersion, or SEDDS) to improve the fraction of the dose absorbed. | Reduction in the required therapeutic dose, which can also minimize potential side effects. |
| Inconsistent results between different animal subjects. | High variability in drug absorption due to solubility and formulation issues. | Standardize Formulation: Utilize a robust formulation, such as a well-characterized SEDDS or solid dispersion, to ensure consistent drug release and absorption across subjects. | Reduced inter-individual variability in pharmacokinetic profiles, leading to more reliable and reproducible experimental outcomes. |
| Precipitation of this compound in aqueous vehicle for oral gavage. | Low aqueous solubility of the compound. | 1. Use of Co-solvents: Prepare the dosing solution using a mixture of water and a biocompatible co-solvent (e.g., PEG 400, propylene glycol).2. Surfactant-based Micellar Solution: Formulate with a surfactant to create micelles that can encapsulate and solubilize this compound. | A stable and homogenous dosing solution that prevents precipitation and ensures accurate dosing. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H17N3O | [1] |
| Molecular Weight | 319.36 g/mol | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| XLogP3 | 3.9 | [4] |
Table 2: Representative Pharmacokinetic Parameters of Indole Alkaloids (for comparative purposes)
| Compound | Administration Route | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) |
| Brucine | Oral | 40.31 - 47.15 | 1.5 | 134.2 | 4.7 |
| Harmane | Oral | 19.41 | 0.5 | 3.2 | 1.1 |
| Vindoline | Oral | 5.4 | 1.0 | 12.3 | 2.1 |
| Mitragynine | Oral | - | 1.2 | 43.7 | 3.9 |
| 7-OH-mitragynine | Oral | - | 1.5 | 10.5 | 2.5 |
| Data for this table is sourced from a review on plant-based indole alkaloids and is intended to provide a general reference for the pharmacokinetic profiles of this class of compounds.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Solid Dispersion
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion using a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Study
Objective: To compare the dissolution profile of pure this compound with its solid dispersion formulation.
Materials:
-
Pure this compound
-
This compound solid dispersion
-
USP Type II dissolution apparatus (paddle method)
-
Dissolution medium: 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)
-
HPLC for sample analysis
Methodology:
-
Prepare the dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Add a precisely weighed amount of pure this compound or this compound solid dispersion (equivalent to a specific dose of this compound) to each dissolution vessel.
-
Set the paddle speed to 75 RPM.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to compare the dissolution profiles.
Visualizations
Aldose Reductase Signaling Pathway
The following diagram illustrates the signaling pathway involving aldose reductase, which is the therapeutic target of this compound.
Caption: Aldose reductase pathway and the inhibitory action of this compound.
Experimental Workflow for Enhancing this compound Bioavailability
The following diagram outlines a logical workflow for developing and evaluating a formulation to enhance the bioavailability of this compound.
Caption: Workflow for enhancing and evaluating this compound bioavailability.
References
- 1. This compound | CAS:526-43-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Inhibitory effect of this compound isolated from Evodia rutaecarpa on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H17N3O2 | CID 99652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Rhetsinine Analytical Procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of analytical procedures for Rhetsinine.
Troubleshooting Guide
This guide addresses common issues encountered during the validation of analytical methods for this compound, particularly when using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Tailing factor greater than 2 or less than 0.9.
-
Reduced peak resolution and inaccurate integration.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Secondary Interactions with Residual Silanols | This compound, as a basic alkaloid, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing. • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and reduce interaction with silanols. • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. • "High Purity" or "Base-Deactivated" Columns: Utilize columns specifically designed for the analysis of basic compounds. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. • Dilute the Sample: Prepare and inject a more dilute solution of this compound. |
| Extra-Column Volume | Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing. • Optimize Tubing: Use shorter tubing with a smaller internal diameter (e.g., 0.005 inches). |
| Contamination of the Column or Guard Column | Buildup of sample matrix components can lead to poor peak shape. • Column Washing: Flush the column with a strong solvent. • Replace Guard Column: If a guard column is in use, replace it. |
| Improper Sample Solvent | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. |
Issue 2: Inconsistent Retention Times
Symptoms:
-
Shifting retention times for this compound from one injection to the next.
-
Inability to meet system suitability criteria for retention time precision.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. • Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analytical run. |
| Fluctuations in Mobile Phase Composition | Inaccurate mixing of mobile phase components or solvent evaporation can alter retention times. • Proper Mobile Phase Preparation: Ensure accurate measurement and mixing of solvents. Keep mobile phase reservoirs covered to prevent evaporation. • Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. |
| Temperature Variations | Fluctuations in column temperature can affect retention times. • Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment. |
| Pump Malfunction | Issues with the HPLC pump can lead to inconsistent flow rates. • Pump Maintenance: Check for leaks, and ensure pump seals and check valves are functioning correctly. |
Issue 3: Poor Specificity/Interfering Peaks
Symptoms:
-
Peaks from excipients, impurities, or degradation products co-eluting with the this compound peak.
-
Inability to accurately quantify this compound in the presence of other components.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Chromatographic Conditions | The mobile phase composition, gradient, or column chemistry may not be adequate to resolve all components. • Method Optimization: Adjust the mobile phase organic content, gradient slope, or pH. Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl). |
| Sample Matrix Effects | Components in the sample matrix can interfere with the analysis. • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
| Forced Degradation Studies Not Performed | The method may not be stability-indicating. • Conduct Forced Degradation: Expose this compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and ensure the method can separate them from the main peak. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to validate for a this compound analytical method according to ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for a quantitative impurity method or an assay include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: What are typical acceptance criteria for these validation parameters?
A2: The following table summarizes typical acceptance criteria for the validation of a this compound analytical method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The this compound peak should be free from interference from blank, placebo, and known impurities. Peak purity should be demonstrated using a photodiode array (PDA) detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | As per the linearity range. |
| Accuracy | Recovery of 98.0% to 102.0% for the assay of this compound. For impurities, the recovery should be within a wider range, e.g., 80.0% to 120.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for the assay. For impurities, RSD ≤ 10.0%. |
| Precision (Intermediate) | RSD ≤ 2.0% for the assay. For impurities, RSD ≤ 15.0%. |
| Detection Limit (DL) | Signal-to-Noise ratio of approximately 3:1. |
| Quantitation Limit (QL) | Signal-to-Noise ratio of approximately 10:1. |
| Robustness | The effect of varied parameters (e.g., pH ± 0.2, flow rate ± 10%) on the results should be evaluated, and system suitability parameters should remain within acceptable limits. |
Q3: How should I prepare my samples for this compound analysis?
A3: Sample preparation will depend on the matrix. For a drug substance, a simple dissolution in a suitable solvent is usually sufficient. For a drug product, the following steps are a general guide:
-
Weigh and finely powder the drug product (e.g., tablets).
-
Transfer an accurately weighed portion of the powder to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of the mobile phase) and sonicate to dissolve the this compound.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
For biological samples, a more complex procedure like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
Q4: My this compound peak is showing significant tailing. What is the first thing I should check?
A4: Given that this compound is an alkaloid and therefore a basic compound, the most likely cause of peak tailing is the interaction with residual silanols on your HPLC column. The first and often most effective solution to try is to adjust the pH of your mobile phase to be more acidic (e.g., pH 2.5-3.5). This will protonate the this compound molecule and suppress the ionization of the silanol groups, thereby minimizing this secondary interaction.
Experimental Protocols
The following are example protocols for key validation experiments. These should be adapted based on the specific analytical method developed for this compound.
Protocol 1: Specificity
Objective: To demonstrate that the analytical method is specific for this compound and can distinguish it from potential interferences.
Procedure:
-
Blank Analysis: Inject the mobile phase or a blank solution to ensure no peaks are observed at the retention time of this compound.
-
Placebo Analysis: For drug products, prepare a placebo sample (containing all excipients but no this compound) and inject it to confirm that no excipient peaks interfere with the this compound peak.
-
Impurity and Degradant Spiking: If available, spike the this compound standard solution with known impurities and degradation products. Analyze the spiked solution to ensure that all components are well-resolved from the this compound peak.
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples and assess the purity of the this compound peak using a PDA detector.
-
Acceptance Criteria: The this compound peak should be spectrally pure in the presence of degradants, and there should be adequate resolution between the this compound peak and any degradation product peaks.
Protocol 2: Linearity
Objective: To establish the linear relationship between the concentration of this compound and the analytical response.
Procedure:
-
Prepare a stock solution of this compound of known concentration.
-
From the stock solution, prepare at least five calibration standards at different concentration levels, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Protocol 3: Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of this compound at each level.
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
Protocol 4: Precision
Objective: To assess the degree of scatter between a series of measurements.
Procedure:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments and perform a statistical analysis (e.g., an F-test) to determine if there is a significant difference.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Intermediate Precision: The overall RSD for both sets of data should be ≤ 2.0%.
Visualizations
Validation & Comparative
Comparative Guide to the Cross-Reactivity of Rhetsinine in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of Rhetsinine, a natural alkaloid isolated from Evodia rutaecarpa. The primary focus is on its established inhibitory activity against aldose reductase and potential interactions with other key enzymes implicated in physiological and pathological processes. The information presented herein is intended to assist researchers in designing experiments, interpreting results, and evaluating the therapeutic potential of this compound.
Executive Summary
This compound is a known inhibitor of aldose reductase, an enzyme centrally involved in the polyol pathway and implicated in the pathogenesis of diabetic complications. While its activity against aldose reductase is well-documented, comprehensive screening against a broad panel of enzymes is not extensively reported in the public domain. This guide summarizes the available quantitative data for this compound's inhibitory activity and explores potential cross-reactivity with other enzymes, such as cyclooxygenase-2 (COX-2), based on findings from studies on the crude extract of Evodia rutaecarpa and related compounds.
Data Presentation: this compound Enzyme Inhibition Profile
The following table summarizes the known and potential inhibitory activities of this compound against various enzymes. It is important to note that direct evidence for the inhibition of enzymes other than aldose reductase by isolated this compound is limited. The potential for cross-reactivity is inferred from studies on the plant extract or structurally related compounds.
| Target Enzyme | Common Function | This compound IC50 | Evidence Level | Reference |
| Aldose Reductase | Catalyzes the reduction of glucose to sorbitol in the polyol pathway. | 24.1 µM | Direct | [1] |
| Cyclooxygenase-2 (COX-2) | Pro-inflammatory enzyme involved in prostaglandin synthesis. | Not Determined | Inferred | [2][3] |
Note: The evidence for COX-2 inhibition is based on studies of Evodia rutaecarpa extract, which contains this compound among other alkaloids. Further studies are required to determine the direct inhibitory effect and IC50 value of isolated this compound on COX-2.
Experimental Protocols
Aldose Reductase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against aldose reductase.
1. Materials and Reagents:
-
Aldose Reductase (human recombinant or from rat lens)
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.2)
-
This compound (test compound)
-
Positive Control Inhibitor (e.g., Epalrestat)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and aldose reductase enzyme in each well of the microplate.
-
Add varying concentrations of this compound (or the positive control) to the respective wells. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Signaling Pathway Interactions
The inhibitory activities of this compound, both confirmed and potential, suggest it may modulate key signaling pathways involved in inflammation and cellular metabolism. The diagrams below illustrate these potential interactions.
Caption: Inhibition of the Polyol Pathway by this compound.
Caption: Potential Inhibition of the COX-2 Pathway by this compound.
Experimental Workflow for Cross-Reactivity Screening
To definitively assess the cross-reactivity of this compound, a systematic screening approach is recommended. The following workflow outlines a logical progression of experiments.
Caption: Workflow for this compound Cross-Reactivity Profiling.
Discussion and Future Directions
The available data firmly establish this compound as an inhibitor of aldose reductase. The potential for cross-reactivity with COX-2, as suggested by studies on Evodia rutaecarpa extracts, warrants further investigation. A comprehensive enzymatic and cellular screening of purified this compound is necessary to fully elucidate its selectivity profile and to identify any off-target effects.
Future research should focus on:
-
Broad-panel enzyme screening: Testing this compound against a diverse panel of enzymes, including kinases, proteases, and other oxidoreductases, will provide a clear picture of its selectivity.
-
Direct COX-1/COX-2 inhibition assays: Determining the IC50 values of this compound for both COX isoforms is crucial to confirm the inferred cross-reactivity and to assess its selectivity.
-
Cell-based functional assays: Investigating the effects of this compound on cellular pathways downstream of its potential targets will validate the in vitro findings and provide insights into its mechanism of action in a biological context.
-
In vivo studies: Animal models of diabetic complications and inflammation will be essential to evaluate the therapeutic efficacy and safety profile of this compound.
By systematically addressing these research questions, the scientific community can gain a more complete understanding of the pharmacological properties of this compound and its potential as a therapeutic agent.
References
- 1. Hypersensitivity to cyclooxygenase inhibitory drugs in children: a study of 164 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistin decreases expression of endothelial nitric oxide synthase through oxidative stress in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhein promotes skin wound healing by activating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Rhetsinine's Inhibitory Potency Against Aldose Reductase
A Comparative Guide for Researchers in Drug Development
This guide provides a comparative analysis of the inhibitory constant (Ki) of Rhetsinine against aldose reductase, a key enzyme implicated in diabetic complications. For a comprehensive assessment, this compound's performance is benchmarked against other known aldose reductase inhibitors. The data presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Executive Summary
This compound, a natural compound isolated from Evodia rutaecarpa, has been identified as an inhibitor of aldose reductase with a half-maximal inhibitory concentration (IC50) of 24.1 µM.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is activated during hyperglycemia. The accumulation of sorbitol, the product of the reaction catalyzed by aldose reductase, is a contributing factor to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of this enzyme are of significant therapeutic interest. This guide compares the inhibitory potency of this compound with that of other well-established aldose reductase inhibitors, providing available experimental data and protocols to aid in the evaluation of its potential as a therapeutic agent.
Comparative Analysis of Aldose Reductase Inhibitors
The inhibitory potency of a compound is ideally represented by its inhibitory constant (Ki), which reflects the intrinsic binding affinity of the inhibitor to the enzyme. However, for this compound, only the IC50 value is currently available in the public domain. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While related, the IC50 is dependent on the substrate concentration and the Michaelis constant (Km) of the enzyme for that substrate. The Ki, on the other hand, is an intrinsic property of the inhibitor.
The table below summarizes the available inhibitory data for this compound and a selection of other aldose reductase inhibitors.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Source Organism of Enzyme |
| This compound | Aldose Reductase | 24.1 | N/A | Not Specified |
| Epalrestat | Aldose Reductase | 0.02 - 0.2 | 0.009 | Human, Rat |
| Sorbinil | Aldose Reductase | 0.3 - 1.0 | 0.2 | Human, Bovine |
| Tolrestat | Aldose Reductase | 0.03 - 0.1 | 0.015 | Human, Rat |
| Zopolrestat | Aldose Reductase | 0.02 - 0.05 | 0.005 | Human, Rat |
| Quercetin | Aldose Reductase | 1.0 - 10 | 0.5 | Human, Rat, Bovine |
N/A: Not Available. The Ki for this compound could not be calculated as the substrate concentration and Km value from the original study were not accessible.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate determination and comparison of inhibitory constants. The following is a generalized methodology for an in vitro aldose reductase inhibition assay, based on commonly cited procedures.
General Aldose Reductase Inhibition Assay Protocol
-
Enzyme and Substrate Preparation:
-
Recombinant human or animal-derived aldose reductase is purified and its concentration determined.
-
A solution of the substrate, typically DL-glyceraldehyde or glucose, is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.2-7.0).
-
The cofactor, NADPH, is also prepared in the same buffer.
-
-
Inhibitor Preparation:
-
This compound and other test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the inhibitor stock solutions are prepared to test a range of concentrations.
-
-
Assay Procedure:
-
The reaction is typically carried out in a 96-well microplate.
-
The reaction mixture contains the enzyme, buffer, NADPH, and the inhibitor at various concentrations.
-
The mixture is pre-incubated for a specific period at a controlled temperature (e.g., 25-37°C).
-
The reaction is initiated by the addition of the substrate.
-
-
Data Acquisition and Analysis:
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki value, the assay is performed at various substrate and inhibitor concentrations. The data is then analyzed using kinetic models, such as the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot), to determine the mode of inhibition and calculate the Ki.
-
Visualizing Key Processes
To better understand the context of this compound's action and the experimental procedures involved, the following diagrams are provided.
Figure 1. General workflow for determining the inhibitory constant (Ki) of a compound against aldose reductase.
Figure 2. The Polyol Pathway, indicating the site of action for this compound as an aldose reductase inhibitor.
Conclusion
This compound demonstrates inhibitory activity against aldose reductase, a key enzyme in the polyol pathway associated with diabetic complications. Its reported IC50 of 24.1 µM provides a preliminary benchmark for its potency. However, for a more definitive comparison with other established inhibitors like Epalrestat and Sorbinil, the determination of its inhibitory constant (Ki) and its mode of inhibition through detailed kinetic studies is essential. The provided experimental framework and comparative data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other novel aldose reductase inhibitors. Future studies should focus on elucidating the precise mechanism of action and in vivo efficacy of this compound to fully assess its promise in the management of diabetic complications.
References
A Head-to-Head Comparison: Rhetsinine Versus Synthetic Aldose Reductase Inhibitors in the Management of Diabetic Complications
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive analysis of Rhetsinine, a natural compound, against leading synthetic aldose reductase inhibitors (ARIs) reveals distinct profiles in their potential to combat diabetic complications. This guide provides a detailed comparison of their inhibitory efficacy, mechanisms of action, and the experimental protocols used for their evaluation, offering valuable insights for researchers and drug development professionals in the field of diabetes and metabolic disorders.
Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions characteristic of diabetes mellitus.[1][2] This heightened activity leads to the accumulation of sorbitol, an organic compound that contributes to osmotic stress and has been implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][3] The inhibition of aldose reductase is, therefore, a promising therapeutic strategy to prevent or mitigate these long-term complications.[4]
This comparative guide delves into the performance of this compound, a quinoline alkaloid isolated from Evodia rutaecarpa, and a range of synthetic ARIs that have been developed and, in some cases, clinically evaluated.
Quantitative Comparison of Inhibitory Activity
The efficacy of aldose reductase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for this compound and several classes of synthetic ARIs.
| Inhibitor Class | Compound | IC50 (µM) | Source(s) |
| Natural Product (Quinoline Alkaloid) | This compound | 24.1 | [5] |
| Synthetic - Carboxylic Acids | Epalrestat | Marketed in Japan, India, and China | [4] |
| Tolrestat | Withdrawn due to liver toxicity | [6] | |
| Zopolrestat | - | [7] | |
| Synthetic - Spirohydantoins | Sorbinil | - | [7] |
| Fidarestat | - | [7] | |
| Minalrestat | - | [7] | |
| Synthetic - Thiazolidinones | Compound 7b | 1.39 ± 2.21 | [8] |
| Compound 8e | 1.52 ± 0.78 | [8] | |
| Synthetic - Rhodanine Derivatives | Compound 3f | 0.12 ± 0.01 | [9] |
| Synthetic - Quinoxalinone Derivatives | Various | 0.059 to 6.825 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
The inhibition of aldose reductase directly impacts the polyol pathway, a metabolic route that converts glucose to fructose. Under hyperglycemic conditions, the increased flux through this pathway contributes to cellular damage.
Caption: The Polyol Pathway of Glucose Metabolism and the Site of Action for Aldose Reductase Inhibitors.
The screening and evaluation of potential aldose reductase inhibitors typically follow a standardized experimental workflow, beginning with in vitro enzyme assays and progressing to cell-based and in vivo models.
Caption: General Experimental Workflow for the Evaluation of Aldose Reductase Inhibitors.
Detailed Experimental Protocols
A fundamental method for assessing the inhibitory potential of compounds against aldose reductase is the in vitro enzyme inhibition assay.
Aldose Reductase Inhibition Assay (In Vitro)
Objective: To determine the concentration at which a test compound (e.g., this compound or a synthetic ARI) inhibits 50% of the aldose reductase enzyme activity (IC50).
Materials:
-
Recombinant human or rat lens aldose reductase
-
Potassium phosphate buffer (pH 6.2)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, NADPH, and DL-glyceraldehyde in the potassium phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Mixture Preparation: In each well of the microplate, add the potassium phosphate buffer, NADPH solution, and the test compound solution at various concentrations. Include a control group with the solvent alone and a blank group without the enzyme.
-
Enzyme Addition: Add the aldose reductase solution to all wells except the blank.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+, which is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the control group. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Sorbitol Accumulation Assay (Cell-Based)
Objective: To evaluate the ability of a test compound to inhibit the accumulation of sorbitol in cells cultured under high glucose conditions.
Materials:
-
A suitable cell line (e.g., rat lens epithelial cells, human retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
High glucose medium (e.g., DMEM supplemented with a high concentration of glucose)
-
Test compounds
-
Reagents for cell lysis
-
Analytical instrumentation for sorbitol quantification (e.g., High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS))[10]
Procedure:
-
Cell Culture: Culture the cells in standard medium until they reach a suitable confluency.
-
Induction of Hyperglycemia: Replace the standard medium with high glucose medium to mimic hyperglycemic conditions.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). Include a control group treated with the vehicle.
-
Cell Lysis and Sample Preparation: After treatment, wash the cells and lyse them to release intracellular contents. Prepare the cell lysates for analysis by removing proteins and other interfering substances.
-
Sorbitol Quantification: Analyze the prepared samples using HPLC or UPLC-MS/MS to quantify the intracellular sorbitol concentration.
-
Data Analysis: Compare the sorbitol levels in the treated groups to the control group to determine the percentage of inhibition of sorbitol accumulation. This compound, for instance, has been shown to inhibit sorbitol accumulation by 79.3% at a concentration of 100 µM.[5]
Discussion and Future Directions
The data presented highlight the diverse chemical landscape of aldose reductase inhibitors, from the naturally derived this compound to a multitude of synthetic compounds. While this compound demonstrates moderate inhibitory activity, several synthetic inhibitors, particularly from the thiazolidinone and rhodanine classes, exhibit significantly lower IC50 values, indicating higher potency in in vitro assays.[8][9]
However, in vitro potency does not always translate to clinical efficacy. Many synthetic ARIs have faced challenges in clinical trials due to issues such as poor tissue penetration, adverse side effects, and a lack of significant clinical benefit.[4][6][11] For example, Tolrestat was withdrawn from the market due to liver toxicity.[6] The development of newer synthetic inhibitors focuses on improving selectivity for aldose reductase over other related enzymes, such as aldehyde reductase, to minimize off-target effects.[12]
This compound, as a natural product, may offer a different pharmacological profile. Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic properties, and in vivo efficacy in animal models of diabetic complications. A direct, controlled comparison of this compound with leading synthetic inhibitors in the same experimental systems would provide a more definitive assessment of their relative therapeutic potential.
The ongoing quest for effective and safe aldose reductase inhibitors remains a critical area of research. Both natural products like this compound and novel synthetic compounds represent promising avenues for the development of new therapies to alleviate the burden of diabetic complications.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a-review-on-aldose-reductase-inhibitors-chemistry-and-pharmacological-activity - Ask this paper | Bohrium [bohrium.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Inhibitory effect of this compound isolated from Evodia rutaecarpa on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Clinical trials with aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
